molecular formula C20H26N6O4S B2656266 3-(2-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 899757-05-2

3-(2-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No. B2656266
CAS RN: 899757-05-2
M. Wt: 446.53
InChI Key: CYNGEXCFESSVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H26N6O4S and its molecular weight is 446.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been involved in the synthesis of bioactive sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were tested for antimicrobial, antifungal, and antimalarial activities, showing potential in therapeutic applications (A. Bhatt, R. Kant, R. Singh, 2016).

Antimicrobial Properties

Chemical Synthesis and Reactivity

  • The compound is also involved in the synthesis of deuterium-labelled analogues of oxidative metabolites of thioridazine, aiding in the study of metabolic pathways and drug mechanisms (T. Mohammad, K. Midha, E. Hawes, 1989).

Enamine Chemistry

  • Studies with enamines, including reactions with 4-nitrophenyl-1-piperidinostyrene, have led to the synthesis of various heterocyclic compounds like pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives, showcasing the compound's versatility in organic synthesis (Tayseer A. Abdallah, A. M. Salaheldin, N. Radwan, 2007).

Anti-Diabetic Drug Development

  • The compound has contributed to the development of anti-diabetic drugs through the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, evaluated for their inhibition of Dipeptidyl peptidase-4 (DPP-4) and insulinotropic activities, indicating potential in diabetes management (B. Bindu, S. Vijayalakshmi, A. Manikandan, 2019).

properties

IUPAC Name

3-(2-methylpiperidin-1-yl)-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4S/c1-16-5-2-3-10-25(16)20-9-8-19(21-22-20)23-11-13-24(14-12-23)31(29,30)18-7-4-6-17(15-18)26(27)28/h4,6-9,15-16H,2-3,5,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNGEXCFESSVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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